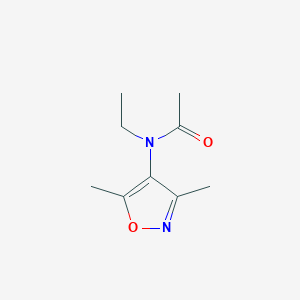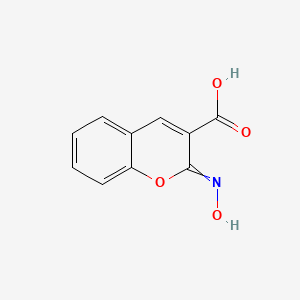
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a dodecanol backbone with two methyl groups at the 2nd and 6th positions, combined with methanesulfonic acid. The stereochemistry of the compound is specified by the (2S,6S) configuration, indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S) or - (R,R)-Et-DuPHOS)] + OTf- has been reported to produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production of (2S,6S)-2,6-dimethyldodecan-1-ol typically involves large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-dimethyldodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce various alkyl halides.
Scientific Research Applications
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism by which (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-2,6-diaminopimelic acid: This compound shares a similar stereochemistry but differs in its functional groups and overall structure.
(2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid: Another compound with a similar stereochemical configuration but distinct chemical properties.
Uniqueness
What sets (2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid apart is its unique combination of a dodecanol backbone with methanesulfonic acid, providing distinct chemical reactivity and potential applications. Its specific stereochemistry also makes it particularly valuable in chiral synthesis and biochemical studies.
Properties
CAS No. |
647035-22-1 |
|---|---|
Molecular Formula |
C15H34O4S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14-;/m0./s1 |
InChI Key |
SVPCYZSUNOXUCM-IODNYQNNSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CCC[C@H](C)CO.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)

![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)

![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)



![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)

